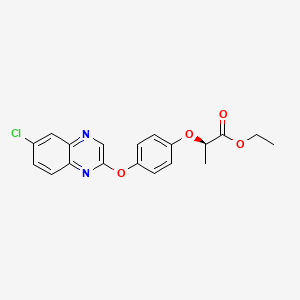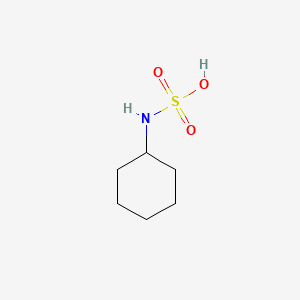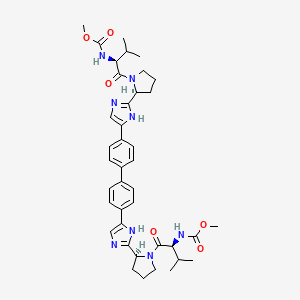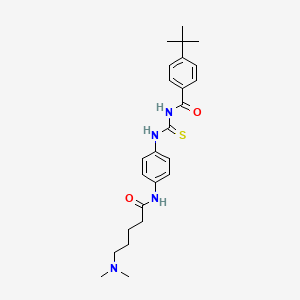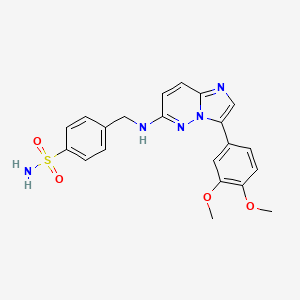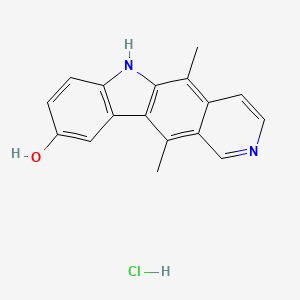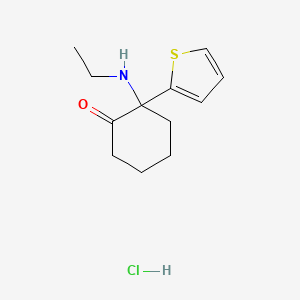
盐酸替来他明
描述
Tiletamine hydrochloride is a dissociative anesthetic agent that falls under the category of NMDA receptor antagonists. It is chemically related to ketamine and exists as odorless white crystals . Tiletamine hydrochloride is primarily used in veterinary medicine, often in combination with zolazepam, under the trade name Telazol, for anesthesia in cats and dogs .
科学研究应用
替乐敏盐酸盐有广泛的科学研究应用:
化学: 它用作分析化学中的参考标准,用于开发新的麻醉剂。
生物学: 替乐敏盐酸盐用于涉及 NMDA 受体拮抗剂的研究,以了解它们在神经过程中的作用。
医学: 它广泛用于兽医学,用于动物的麻醉和固定。它也因其在人类医学中的潜在用途而被研究,特别是在麻醉和疼痛管理方面。
作用机制
替乐敏盐酸盐通过作为 NMDA 受体拮抗剂发挥其作用。这种作用抑制兴奋性神经递质谷氨酸,导致解离性麻醉状态。 该化合物主要靶向中枢神经系统的 NMDA 受体,导致麻醉、镇痛和遗忘 .
生化分析
Biochemical Properties
Tiletamine hydrochloride plays a significant role in biochemical reactions by acting as an NMDA receptor antagonist. This compound interacts with NMDA receptors, which are a type of glutamate receptor in the brain. By binding to these receptors, tiletamine hydrochloride inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling . This inhibition leads to a dissociative anesthetic effect, characterized by analgesia and altered sensory perception .
Cellular Effects
Tiletamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors. The inhibition of NMDA receptors by tiletamine hydrochloride results in decreased excitatory neurotransmission, which can impact gene expression and cellular metabolism . Additionally, tiletamine hydrochloride has been shown to affect synaptic transmission and direct excitatory responses to amino acids in neuronal cells .
Molecular Mechanism
The molecular mechanism of action of tiletamine hydrochloride involves its binding to NMDA receptors. By acting as a non-competitive antagonist, tiletamine hydrochloride blocks the ion channel associated with these receptors, preventing the influx of calcium ions . This blockade inhibits the excitatory effects of glutamate, leading to the anesthetic and analgesic properties of the compound . Furthermore, tiletamine hydrochloride may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tiletamine hydrochloride can change over time. The stability and degradation of the compound are important factors to consider. Tiletamine hydrochloride is known to be stable under normal storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that prolonged exposure to tiletamine hydrochloride can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of tiletamine hydrochloride vary with different dosages in animal models. At lower doses, tiletamine hydrochloride induces anesthesia and analgesia without significant adverse effects . At higher doses, the compound can cause toxic effects, including respiratory depression and cardiovascular disturbances . Threshold effects have been observed, where the anesthetic and analgesic properties are achieved at specific dosage levels, while higher doses result in increased toxicity .
Metabolic Pathways
Tiletamine hydrochloride is involved in various metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes . The metabolites are then excreted through the kidneys . The interaction of tiletamine hydrochloride with hepatic enzymes can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound .
Transport and Distribution
The transport and distribution of tiletamine hydrochloride within cells and tissues are crucial for its pharmacological effects. The compound is transported across cell membranes and distributed to various tissues, including the brain . Tiletamine hydrochloride interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for the compound’s anesthetic and analgesic properties .
Subcellular Localization
Tiletamine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target NMDA receptors located on the cell membrane . Additionally, tiletamine hydrochloride may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals play a role in the compound’s pharmacological effects and its interaction with cellular components .
准备方法
合成路线和反应条件: 替乐敏盐酸盐是通过多步化学过程合成的。合成从 2-噻吩羧酸与乙胺反应生成 2-乙氨基-2-噻吩甲酰胺开始。 然后将该中间体环化生成 2-乙氨基-2-(2-噻吩基)环己酮,然后将其转化为其盐酸盐形式 .
工业生产方法: 替乐敏盐酸盐的工业生产采用相同的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,确保最终产品符合药品标准。 该化合物通常在无菌条件下生产,以防止污染,尤其是因为它用于注射剂形式 .
化学反应分析
反应类型: 替乐敏盐酸盐会发生多种类型的化学反应,包括:
氧化: 替乐敏可以被氧化形成各种代谢产物。
还原: 还原反应可以改变替乐敏中的酮基。
取代: 取代反应可能发生在乙氨基或噻吩环上.
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤化剂如氯或溴可用于取代反应.
主要生成物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以导致形成 N-氧化物衍生物,而还原可以产生仲胺 .
相似化合物的比较
替乐敏盐酸盐在化学上类似于其他解离性麻醉剂,如氯胺酮和苯环利定。 它在与佐拉西泮的组合中是独一无二的,这提供了麻醉和肌肉松弛作用。 这种组合使其在兽医应用中特别有效 .
类似化合物:
氯胺酮: 另一种 NMDA 受体拮抗剂,用于人和兽医学。
苯环利定: 一种解离性麻醉剂,具有相似的药理特性,但滥用潜力更高。
属性
IUPAC Name |
2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14176-49-9 (Parent) | |
| Record name | Tiletamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045539 | |
| Record name | Tiletamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14176-50-2 | |
| Record name | Tiletamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiletamine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiletamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILETAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tiletamine hydrochloride?
A1: Tiletamine hydrochloride acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.
Q2: What are the downstream effects of Tiletamine hydrochloride’s NMDA receptor antagonism?
A2: Tiletamine hydrochloride’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as Tiletamine hydrochloride does not typically depress cardiovascular or respiratory function at clinically relevant doses.
Q3: What is the molecular formula and weight of Tiletamine hydrochloride?
A3: The molecular formula of Tiletamine hydrochloride is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.
Q4: Is there any spectroscopic data available for Tiletamine hydrochloride?
A4: While the provided research excerpts do not delve into specific spectroscopic details, Tiletamine hydrochloride's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.
Q5: How stable is Tiletamine hydrochloride under various storage conditions?
A5: The provided research focuses on Tiletamine hydrochloride's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.
Q6: What factors influence the pharmacokinetics of Tiletamine hydrochloride?
A6: Factors influencing the pharmacokinetics of Tiletamine hydrochloride include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, Tiletamine hydrochloride’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []
Q7: What is the duration of action of Tiletamine hydrochloride?
A7: The duration of action of Tiletamine hydrochloride is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []
Q8: In which animal species has Tiletamine hydrochloride been investigated as an anesthetic?
A8: Tiletamine hydrochloride, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []
Q9: What are the advantages of using Tiletamine hydrochloride for immobilization in wildlife studies?
A9: Tiletamine hydrochloride, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:
- Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]
- Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]
- Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]
- Minimal Side Effects: Compared to other immobilizing agents, Tiletamine hydrochloride tends to cause fewer adverse reactions in many species. [, , , ]
Q10: Are there any disadvantages or limitations associated with the use of Tiletamine hydrochloride?
A10: While considered generally safe and effective, Tiletamine hydrochloride does have some limitations:
- Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]
- Lack of Analgesia at Lower Doses: While Tiletamine hydrochloride provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []
- Potential for Prolonged Recovery: In some cases, particularly with higher doses, Tiletamine hydrochloride can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]
Q11: What safety precautions should be considered when using Tiletamine hydrochloride in research?
A11: Handling and administering Tiletamine hydrochloride necessitates careful adherence to safety protocols:
Q12: What are the potential risks of Tiletamine hydrochloride to humans?
A12: Tiletamine hydrochloride, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


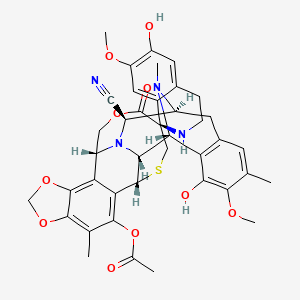

![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
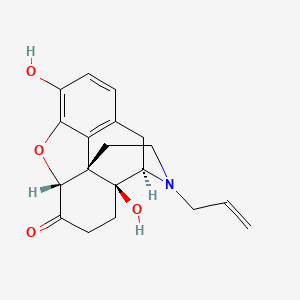
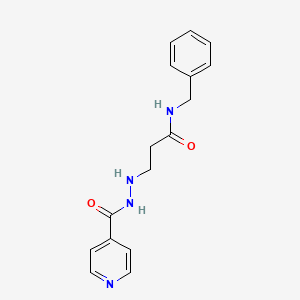
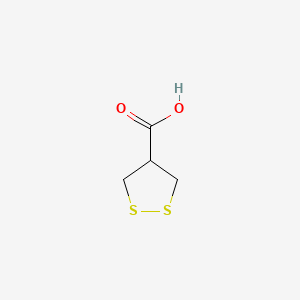
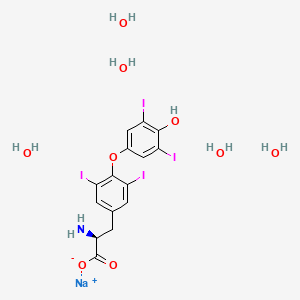
![sodium;4-[1-[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoate](/img/structure/B1662795.png)
